![molecular formula C8H10BrN3 B2513093 4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide CAS No. 1609406-56-5](/img/structure/B2513093.png)

4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

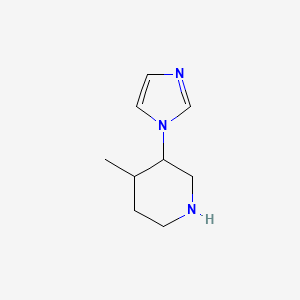

4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide is a chemical compound with the CAS Number: 1609406-56-5 . It has a molecular weight of 228.09 and is also known by the IUPAC name 7-methyl-1H-benzo[d]imidazol-2-amine hydrobromide .

Synthesis Analysis

The synthesis of imidazole compounds, such as 4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide, has been a subject of interest in recent years . Various methods have been developed, including the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . These methods often involve the use of 1,2-diketones and urotropine in the presence of ammonium acetate .Molecular Structure Analysis

The molecular structure of 4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide can be represented by the InChI code: 1S/C8H9N3.BrH/c1-5-3-2-4-6-7(5)11-8(9)10-6;/h2-4H,1H3,(H3,9,10,11);1H .Chemical Reactions Analysis

Imidazole compounds, including 4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide, are known to participate in a variety of chemical reactions. For instance, they can undergo [3 + 2] cycloaddition reactions in the presence of certain catalysts . They can also participate in multicomponent reactions with aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from virtually any aldehyde and amine .Physical And Chemical Properties Analysis

4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide is a white or colorless solid that is highly soluble in water and other polar solvents . It has a molecular weight of 228.09 .Scientific Research Applications

- Application : 4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide and its derivatives have been investigated as potential multi-kinase inhibitors. Specifically, compounds like 6h and 6i demonstrated excellent cytotoxic effects against various cancer cell lines. Notably, they showed significant activity against key kinases such as EGFR, HER2, CDK2, AURKC, and mTOR .

Tyrosine Kinase Inhibition

Antiviral Activity: (Additional Application):

Mechanism of Action

While the specific mechanism of action for 4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide is not mentioned in the search results, imidazole compounds in general are known to exhibit a broad range of biological activities . They are key components in functional molecules used in a variety of everyday applications .

Future Directions

properties

IUPAC Name |

4-methyl-1H-benzimidazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.BrH/c1-5-3-2-4-6-7(5)11-8(9)10-6;/h2-4H,1H3,(H3,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUOXZPXPNCGHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)N.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2,2,2-Trifluoro-1-hydroxyethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2513010.png)

![2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2513013.png)

![2-(1,3-benzodioxol-5-yl)-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2513020.png)

![Ethyl 1-(4-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate;hydrochloride](/img/structure/B2513023.png)

![6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2513025.png)

![3,5-dimethyl-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide](/img/structure/B2513029.png)

![N-ethyl-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2513030.png)

![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B2513031.png)

![7-(cyclopropylmethoxy)-5-fluoro-2-{[(trans-4-hydroxycyclohexyl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B2513032.png)